Cas no 611-07-4 (5-Chloro-2-nitrophenol)

5-Chloro-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-nitrophenol
- 2-hydroxy-4-chloronitrobenzene
- 2-nitro-5-chloro-phenol
- 3-chloro-6-nitrophenol
- 3-hydroxy-4-nitrochlorobenzene
- 4-chloro-2-hydroxynitrobenzene
- 6-Nitro-3-chlorophenol
- chloronitrobenzenol
- Phenol,5-chloro-2-nitro
- 2-Nitro-5-chlorophenol
- Phenol, 5-chloro-2-nitro-
- 5-chloro-2-nitrobenzenol
- MZDBQSFPAMTTIS-UHFFFAOYSA-N
- 5-chloro-2-nitro-phenol
- 5-Chloro-2-nitrophenol #
- KSC494C2H
- WT872
- SBB088800
-
- MDL: MFCD09260849
- Inchi: 1S/C6H4ClNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
- InChI Key: MZDBQSFPAMTTIS-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C(C=1[H])O[H])[N+](=O)[O-]
Computed Properties
- Exact Mass: 172.98800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.5
- Tautomer Count: 4
- Topological Polar Surface Area: 66
Experimental Properties
- Density: 1.4914 (rough estimate)
- Melting Point: 41-43°C
- Boiling Point: 247.6°C at 760 mmHg
- Refractive Index: 1.5810 (estimate)
- PSA: 66.05000
- LogP: 2.47700
5-Chloro-2-nitrophenol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
- HazardClass:IRRITANT
5-Chloro-2-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5-Chloro-2-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB270560-25 g |
5-Chloro-2-nitrobenzenol, 95%; . |
611-07-4 | 95% | 25g |
€195.50 | 2022-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052724-5g |
5-Chloro-2-nitrophenol |
611-07-4 | 98% | 5g |
¥138.00 | 2024-05-07 | |
Key Organics Ltd | SS-3119-5MG |
5-chloro-2-nitrobenzenol |
611-07-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Enamine | EN300-56441-50.0g |
5-chloro-2-nitrophenol |
611-07-4 | 95% | 50g |
$282.0 | 2023-05-04 | |
eNovation Chemicals LLC | D517418-25g |
5-Chloro-2-nitrophenol |
611-07-4 | 97% | 25g |
$420 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS337-20g |
5-Chloro-2-nitrophenol |
611-07-4 | 97% | 20g |
673.0CNY | 2021-08-05 | |
Apollo Scientific | OR17307-1g |
5-Chloro-2-nitrophenol |
611-07-4 | 98% | 1g |
£36.00 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS337-1g |
5-Chloro-2-nitrophenol |
611-07-4 | 97% | 1g |
75.0CNY | 2021-08-05 | |
abcr | AB270560-10 g |
5-Chloro-2-nitrobenzenol, 95%; . |
611-07-4 | 95% | 10g |
€123.50 | 2022-09-01 | |
Chemenu | CM116967-100g |
5-Chloro-2-nitrophenol |
611-07-4 | 95+% | 100g |
$295 | 2021-06-17 |
5-Chloro-2-nitrophenol Related Literature
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1. CCCIX.—The replacement of bromine in bromophenols by the nitro-group. Part I. 2 : 4 : 6-Tribromo-3-nitrophenol and -3-chlorophenol. Some cases of group migrationHerbert Henry Hodgson,Ernest Walter Smith J. Chem. Soc. 1931 2268
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2. 923. Two hypothetical metabolites of proquanil (“paludrine”)R. M. Acheson,N. F. Taylor J. Chem. Soc. 1956 4727
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3. CCX.—the nitration of m-chlorophenolHerbert Henry Hodgson,Francis Harry Moore J. Chem. Soc. Trans. 1925 127 1599
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4. The rearrangement of aromatic nitro compounds. Part 2. The rearrangement of substituted nitrophenols in trifluoromethanesulphonic acidJohn V. Bullen,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1990 1675
Additional information on 5-Chloro-2-nitrophenol
Comprehensive Overview of 5-Chloro-2-nitrophenol (CAS No. 611-07-4): Properties, Applications, and Industry Insights
5-Chloro-2-nitrophenol (CAS No. 611-07-4) is a versatile organic compound widely recognized for its role in industrial and research applications. This yellow crystalline solid belongs to the family of nitrophenol derivatives, characterized by the presence of both chloro and nitro functional groups on the phenol ring. Its molecular formula, C6H4ClNO3, reflects a unique structural configuration that contributes to its reactivity and utility in synthetic chemistry. With a melting point of 86–89°C and moderate solubility in organic solvents, this compound is often employed as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
The growing demand for specialty chemicals has placed 5-Chloro-2-nitrophenol under the spotlight, particularly in discussions about sustainable synthesis methods. Researchers are exploring eco-friendly catalytic processes to reduce waste generation during its production, aligning with global trends like green chemistry and circular economy principles. A 2023 study highlighted its potential as a precursor for biodegradable polymers, addressing frequent search queries such as "environmentally friendly nitrophenol applications" and "chloronitrophenol in green tech."
Analytical techniques for 5-Chloro-2-nitrophenol quantification have evolved significantly. Modern HPLC and GC-MS methods achieve detection limits below 0.1 ppm, crucial for environmental monitoring given its photosensitive properties. This aspect resonates with trending searches about "UV-stable phenolic compounds" and "analytical standards for nitrophenols." The compound's distinct UV-Vis absorption spectrum (λmax ≈ 350 nm) makes it valuable in photochemical research, another area generating substantial academic interest.
In material science, 611-07-4 demonstrates intriguing behavior when incorporated into supramolecular architectures. Its ability to form hydrogen-bonded networks has been exploited in designing molecular sensors for heavy metal detection—a hot topic in environmental remediation. Patent databases reveal increasing applications in electronic materials, particularly as a dopant for organic semiconductors, answering frequent queries about "nitrophenol derivatives in OLED technology."
Safety profiles of 5-Chloro-2-nitrophenol remain a key focus area, with updated SDS documentation emphasizing proper handling procedures. While not classified as hazardous under standard conditions, its biodegradation pathways are actively studied to address ecological concerns. Recent breakthroughs in microbial degradation using Pseudomonas species offer promising solutions, aligning with search trends like "nitrophenol bioremediation" and "chlorophenol metabolic engineering."
The global market for nitrophenol intermediates is projected to grow at 5.2% CAGR through 2030, driven by demand from Asia-Pacific pharmaceutical manufacturers. 5-Chloro-2-nitrophenol plays a strategic role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents, connecting to popular searches about "pharma intermediates supply chain." Custom synthesis services now offer kilogram-scale production with >99.5% purity, catering to stringent quality requirements in regulated industries.
Emerging applications in catalysis showcase the compound's versatility. As a ligand in transition metal complexes, it facilitates C-C coupling reactions essential for fine chemical production. This correlates with rising interest in "nitrophenol-based catalysts" and "chiral auxiliaries in asymmetric synthesis." Computational chemistry studies using DFT methods provide atomic-level insights into its electronic structure, supporting rational design of novel derivatives.
Storage and stability considerations for CAS 611-07-4 emphasize protection from light and moisture. Industry best practices recommend amber glass containers with desiccants, maintaining temperatures below 25°C. These protocols address common logistical questions while ensuring product integrity throughout the supply chain—a critical factor for quality-conscious buyers searching for "stable nitrophenol suppliers."
With advancing research into molecularly imprinted polymers, 5-Chloro-2-nitrophenol demonstrates potential in selective separation technologies. Its structural motifs enable precise template recognition, answering niche search queries about "phenolic compound separation techniques." This application aligns with the broader industry shift toward high-efficiency purification systems in chemical manufacturing.
In conclusion, 5-Chloro-2-nitrophenol (CAS 611-07-4) represents a multifaceted chemical building block whose importance spans traditional and cutting-edge applications. From its foundational role in organic synthesis to emerging uses in advanced materials and environmental technologies, this compound continues to inspire innovation across scientific disciplines while addressing contemporary industrial challenges through sustainable solutions.
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